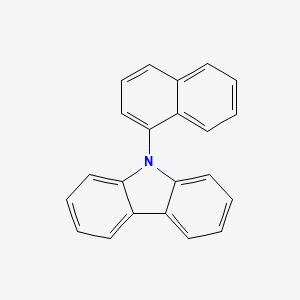

9-(1-Naphthyl)carbazole

Descripción

Significance in Organic Electronics and Photonics Research

9-(1-Naphthyl)carbazole has emerged as a crucial material in the development of organic electronic devices. Its excellent charge transport properties make it a valuable component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. cymitquimica.com The molecule can act as a hole transport material, facilitating the efficient movement of positive charge carriers within these devices, a critical factor for their performance. acs.org

In the field of photonics, the compound's strong fluorescence and photostability are of significant interest. cymitquimica.com Research has shown that derivatives of this compound can exhibit high photoluminescence quantum yields, meaning they efficiently convert absorbed light into emitted light. nih.gov This property is essential for creating bright and efficient light-emitting devices.

Scope of Academic Investigation of the Chemical Compound's Derivatives and Applications

The versatility of the this compound structure has spurred a wide range of academic research into its derivatives. Scientists are actively exploring how modifications to the core molecule can tune its properties for specific applications. bohrium.comnih.gov By adding different functional groups to the carbazole (B46965) or naphthalene (B1677914) rings, researchers can alter the compound's electronic characteristics, solubility, and thermal stability. kobe-u.ac.jp

These investigations have led to the development of numerous derivatives with tailored functionalities. For instance, some derivatives have been designed as bipolar host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs, enabling highly efficient devices. acs.orgrsc.org Others have been investigated as photosensitizers and as materials for perovskite solar cells. bohrium.comkobe-u.ac.jp The overarching goal of this research is to create new materials with enhanced performance for next-generation electronic and optoelectronic technologies. bohrium.comsmolecule.com

Fundamental Research Context of Carbazole and Naphthalene Moieties in Conjugated Systems

The properties of this compound are deeply rooted in the fundamental characteristics of its constituent parts: the carbazole and naphthalene moieties. Both are aromatic systems, but their combination within a single molecule leads to unique electronic behavior.

Carbazole is known for its electron-donating nature and excellent hole-transporting capabilities. mdpi.com It possesses a high triplet energy, which is a crucial property for host materials in OLEDs, as it prevents energy loss from the light-emitting guest molecules. rsc.orgrsc.org

Naphthalene, a simple polycyclic aromatic hydrocarbon, extends the π-conjugation of the carbazole core. This extension of the conjugated system can lead to a smaller energy gap, influencing the color of light emitted by the molecule. nih.gov The interaction and charge transfer between the carbazole and naphthalene units in the excited state are key areas of fundamental research, as they govern the photophysical properties of the resulting materials. kobe-u.ac.jpresearchgate.net Understanding these fundamental interactions allows for the rational design of new molecules with desired optical and electronic properties. researchgate.netacs.org

Detailed Research Findings

The scientific community has extensively studied the properties and applications of this compound and its derivatives. This research has yielded valuable data on its synthesis, photophysical characteristics, and performance in electronic devices.

Synthesis and Physical Properties

The synthesis of this compound is often achieved through methods like the palladium-catalyzed Buchwald-Hartwig amination, which couples 9H-carbazole with a 1-halonaphthalene. google.comtandfonline.com Various reaction conditions have been explored to optimize the yield and purity of the final product. google.com The compound is a white to light yellow solid with a melting point in the range of 126.0 to 131.0 °C. lookchem.comdakenchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C22H15N | |

| Molecular Weight | 293.36 g/mol | gg-oled.com |

| Melting Point | 126.0 to 131.0 °C | lookchem.com |

| Boiling Point | 503.7 °C at 760 mmHg | lookchem.com |

| Density | 1.15 g/cm³ | lookchem.com |

| Appearance | White to light yellow solid | dakenchem.com |

Photophysical and Electrochemical Properties

The photophysical properties of this compound and its derivatives are central to their applications in optoelectronics. The extended π-conjugation results in a band gap of approximately 3.30 eV. nih.gov Derivatives of this compound have shown strong fluorescence with high quantum yields. For example, a derivative incorporating 1,3,4-oxadiazole (B1194373) moieties exhibited a photoluminescence quantum yield of 0.746 in a chloroform (B151607) solution, emitting in the blue to blue-green spectral region. nih.gov

Electrochemical studies, such as cyclic voltammetry, have been employed to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These values are critical for designing efficient charge injection and transport layers in electronic devices. The HOMO level of carbazole is around -5.66 eV, indicating its electron-donating character. bohrium.com The introduction of the naphthyl group and other substituents can modulate these energy levels.

Table 2: Photophysical and Electrochemical Data for Selected this compound Derivatives

| Derivative | Application | Key Finding | Reference |

|---|---|---|---|

| 3,6-di(4,4′-dimethoxydiphenylaminyl)-9-(1-naphthyl)carbazole | OLEDs | Bipolar semiconducting properties, voltage-dependent electroluminescence between 550–650 nm. | rsc.org |

| 2,5-bis{3′-[3′′-vinyl-9′′-(α-naphthyl)carbazolyl]phenyl}-1,3,4-oxadiazole | Light-Emitting Material | Photoluminescence quantum yield of 0.746 in chloroform, band gap of 3.30 eV. | nih.gov |

| 3,6-diamino-9-naphthylcarbazole derivatives | Photosensitizers | Charge transfer from carbazole to naphthyl in the excited state, absorption up to 470 nm. | kobe-u.ac.jp |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-naphthalen-1-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N/c1-2-10-17-16(8-1)9-7-15-20(17)23-21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOAYCUFEQGHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347813 | |

| Record name | 9-(1-Naphthyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22034-43-1 | |

| Record name | 9-(1-Naphthyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1-Naphthyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 9 1 Naphthyl Carbazole and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgacsgcipr.org This methodology has been successfully applied to the N-arylation of carbazole (B46965) with hindered aryl halides like 1-bromonaphthalene (B1665260) and 1-chloronaphthalene (B1664548). tandfonline.comresearchgate.net The reaction involves coupling an amine (carbazole) with an aryl halide or sulfonate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

The success of the Buchwald-Hartwig amination for synthesizing sterically hindered molecules like 9-(1-Naphthyl)carbazole is highly dependent on the careful selection and optimization of the catalyst, ligand, and base. tandfonline.combeilstein-journals.org

Catalytic Systems : Palladium precursors such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used. tandfonline.combeilstein-journals.orggoogle.com The choice of precursor can influence reaction efficiency, though in some cases, changing from Pd₂(dba)₃ to Pd(OAc)₂ has no significant impact on product yields. beilstein-journals.org

Ligands : The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings involving sterically hindered substrates, bulky electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are effective. beilstein-journals.orgnih.gov Bidentate phosphine ligands like BINAP and DPPF have also been shown to improve reaction rates and yields. wikipedia.org For the specific amination of 1-bromo- or 1-chloronaphthalene with 9H-carbazole, bulky N-heterocyclic carbene (NHC) ligands, such as IPr*OMe, have demonstrated activity similar to Buchwald ligands. tandfonline.comresearchgate.net

Bases : A strong, non-nucleophilic base is required to deprotonate the carbazole. Common choices include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOt-Bu). beilstein-journals.orgbeilstein-journals.org For the coupling of hindered aryl halides, lithium bases like lithium tert-butoxide (LiOt-Bu) and lithium hexamethyldisilazide (LiHMDS) have been found to provide satisfactory yields. tandfonline.comresearchgate.net

The following table illustrates the optimization of various reaction parameters for a representative palladium-catalyzed N-arylation.

Table 1: Optimization of Reaction Conditions for a Palladium-Catalyzed N-Arylation

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu | Toluene (B28343) | 100 | Trace |

| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 25 |

| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 51 |

| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 65 |

Data derived from a study on the N-arylation of anilines with cyclic iodonium (B1229267) salts, demonstrating principles applicable to carbazole synthesis. beilstein-journals.org

Typical reaction conditions for the palladium-catalyzed synthesis of this compound involve heating the reactants in a non-polar aprotic solvent like toluene or xylene. google.comnih.gov Achieving high yields requires strategic selection of the components. For instance, the coupling of 9H-carbazole with 1-chloronaphthalene, a less reactive substrate than its bromo- or iodo-counterparts, can achieve a 95% yield when using a combination of a palladium compound, a biarylphosphine ligand, and a lithium base in xylene at 140°C. google.com The use of microwave irradiation has also been explored to reduce reaction times and improve yields in the synthesis of carbazole derivatives. beilstein-journals.orgsemanticscholar.org

Table 2: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

| Aryl Halide | Catalyst System | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromonaphthalene | Pd₂(dba)₃ / Buchwald ligand | LiOt-Bu | Not specified | Satisfactory | tandfonline.comresearchgate.net |

| 1-Chloronaphthalene | Pd₂(dba)₃ / IPr*OMe | LiHMDS | Not specified | Satisfactory | tandfonline.comresearchgate.net |

| 1-Chloronaphthalene | Pd compound / Biarylphosphine | Lithium base | Xylene, 140°C, 15h | 95% | google.com |

Copper-Mediated Coupling Approaches

The Ullmann condensation is a classical method for forming C-N bonds using copper as a catalyst. wikipedia.org This reaction typically requires harsher conditions, such as high temperatures, compared to palladium-catalyzed methods. wikipedia.orgnih.gov The traditional Ullmann reaction involves heating an aryl halide with an amine in the presence of stoichiometric amounts of copper powder in a high-boiling polar solvent. wikipedia.org

A specific protocol for synthesizing this compound via a copper-mediated approach involves reacting 1-bromonaphthalene with carbazole using copper(I) iodide (CuI) as the catalyst. chemicalbook.com In this procedure, potassium carbonate (K₂CO₃) serves as the base, and 18-crown-6-ether is added, likely to enhance the solubility and reactivity of the base. chemicalbook.com The reaction is conducted in the high-boiling solvent 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at temperatures ranging from 170°C to 180°C, affording the final product in good yield. chemicalbook.com

Modern variations of the Ullmann reaction have been developed that proceed under milder conditions, often through the use of specific ligands for the copper catalyst and sometimes even in aqueous media. nih.govorganic-chemistry.orgresearchgate.net

Table 3: Reaction Conditions for Copper-Mediated Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Additive/Solvent | Conditions | Yield (%) | Reference |

|---|

Derivatization Strategies and Functionalization

Once the this compound core is synthesized, it can be further modified to fine-tune its electronic and photophysical properties. Derivatization is key to developing materials for applications such as organic light-emitting diodes (OLEDs).

The carbazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The positions most reactive towards electrophiles are C-3 and C-6, followed by C-1 and C-8. Halogenation, such as bromination using N-bromosuccinimide (NBS), is a common method for introducing functional handles onto the carbazole core, typically yielding 3,6-dihalogenated products. researchgate.net These halogenated derivatives can then be used in further cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to build more complex molecular architectures. researchgate.netsigmaaldrich.com

For applications in OLEDs, it is often desirable to create "bipolar" host materials, which possess both hole-transporting (electron-donating) and electron-transporting (electron-accepting) capabilities. The this compound unit is an excellent hole-transporting moiety. To introduce bipolar character, electron-withdrawing units are incorporated into the molecular structure.

Common strategies include:

Attaching Electron-Withdrawing Groups : A direct approach is to attach strongly electron-withdrawing groups, such as a benzonitrile (B105546) (cyano) group, to the carbazole scaffold. This has been achieved by synthesizing molecules like 4-(3,6-di(anthracen-9-yl)-9H-carbazol-9-yl)benzonitrile. sigmaaldrich.comscimatic.org

Incorporating Electron-Deficient Heterocycles : Another effective strategy is to link the carbazole unit to an electron-deficient heterocycle. Benzimidazole is a common choice for this purpose. For example, bipolar host materials have been synthesized by connecting a carbazole moiety to a 1-phenyl-1H-benzo[d]imidazole unit via a biphenyl (B1667301) linker. acs.org This molecular design effectively combines the properties of both components to achieve balanced charge transport.

These derivatization strategies allow for the rational design of functional materials based on the this compound framework, tailoring their properties for advanced electronic devices.

Multi-component and Hybrid Architecture Syntheses

The development of synthetic routes that combine multiple steps into a single, efficient operation is a hallmark of modern organic chemistry. For the synthesis of this compound and its analogs, tandem or one-pot reactions that can be conceptually categorized under multi-component syntheses have been devised. These processes often involve the sequential formation of multiple bonds in a single reaction vessel, thereby increasing efficiency and reducing waste.

A notable example is the one-pot synthesis of 9-arylcarbazoles from readily available anilines and 1,2-dihaloarenes. mdpi.com This palladium-catalyzed tandem reaction integrates a Buchwald-Hartwig amination with a subsequent direct arylation. mdpi.com In the context of this compound, this would involve the reaction of 1-naphthylamine (B1663977) with a 1,2-dihalobenzene. The initial step is the palladium-catalyzed N-arylation of 1-naphthylamine with one of the halo-substituents of the benzene (B151609) ring. The resulting N-(1-naphthyl)-2-haloaniline intermediate then undergoes an intramolecular C-H activation and C-C bond formation, catalyzed by the same palladium complex, to yield the final carbazole structure. The use of a magnetically recoverable palladium nanocatalyst supported on biochar under microwave irradiation has been shown to be an environmentally friendly and efficient approach for this type of transformation. mdpi.com

While true multi-component reactions where three or more distinct starting materials combine in a concerted fashion to form the this compound core are not extensively documented, the development of carbazole-fused polycyclic aromatics through Scholl reactions represents a form of hybrid architecture synthesis. nih.gov These reactions create larger, more complex systems by forming multiple C-C bonds through oxidative intramolecular or intermolecular aryl-aryl coupling. nih.gov

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Intermediates | Product | Reference |

| One-Pot Tandem Reaction | 1-Naphthylamine, 1,2-Dihalobenzene | Pd Nanocatalyst, Base, Microwave | N-(1-Naphthyl)-2-haloaniline | This compound | mdpi.com |

| Scholl Reaction | Carbazole-containing precursors | Oxidizing agent (e.g., FeCl₃) | Aryl radical cations | Carbazole-fused architectures | nih.gov |

Intramolecular Cyclization and Ring-Formation Processes for Carbazole Moiety Generation

The formation of the carbazole ring system through intramolecular cyclization is a common and powerful strategy. These methods typically involve the synthesis of a precursor molecule that already contains the N-(1-naphthyl) moiety, followed by a ring-closing reaction to construct the five-membered nitrogen-containing ring.

Graebe-Ullmann Synthesis: This classic method involves the diazotization of an N-aryl-2-aminobiphenyl derivative, followed by thermal or photochemical decomposition of the resulting triazole intermediate to form the carbazole. wikipedia.orgresearchgate.net For the synthesis of this compound, the required precursor would be N-(1-naphthyl)-2-aminobiphenyl. This precursor is first treated with a diazotizing agent, such as sodium nitrite (B80452) in acidic conditions, to form a benzotriazole (B28993) intermediate. Subsequent heating or irradiation of this intermediate leads to the extrusion of nitrogen gas and the formation of a diradical species that cyclizes to afford this compound. researchgate.net

Transition-Metal-Catalyzed Intramolecular C-H Amination: Modern synthetic methods often employ transition metal catalysts to facilitate the intramolecular formation of C-N bonds. Palladium and iridium catalysts are particularly effective in promoting the cyclization of N-substituted 2-aminobiphenyls to form carbazoles. In this approach, a pre-synthesized N-(1-naphthyl)-2-aminobiphenyl is subjected to a catalyst system, often in the presence of an oxidant. The catalyst facilitates the activation of a C-H bond on the phenyl ring ortho to the amino group, leading to the formation of the carbazole ring. For instance, an iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls can produce N-H carbazoles under aerobic conditions, a method that could be adapted for N-substituted precursors.

Photocyclization: The photocyclization of diphenylamine (B1679370) derivatives is another established method for carbazole synthesis. This reaction proceeds via a 6π-electrocyclization of the excited state of the diarylamine, followed by oxidation to the aromatic carbazole. This strategy can be extended to the synthesis of this compound by using N-phenyl-N-(1-naphthyl)amine as the starting material. Irradiation of this precursor with ultraviolet light would induce the cyclization, and in the presence of an oxidizing agent (often atmospheric oxygen), the dihydrocarbazole intermediate is converted to the final product. rsc.org Furthermore, light-promoted tandem reactions, such as the coupling of nitroarenes with Grignard reagents followed by a photoinduced aza-6π electrocyclization, offer a one-pot route to carbazoles. rsc.org

| Cyclization Method | Precursor | Key Reagents/Conditions | Mechanism Highlights | Reference |

| Graebe-Ullmann Synthesis | N-(1-Naphthyl)-2-aminobiphenyl | NaNO₂, Acid; Heat or UV light | Diazotization, triazole formation, N₂ extrusion, radical cyclization | wikipedia.orgresearchgate.net |

| Intramolecular C-H Amination | N-(1-Naphthyl)-2-aminobiphenyl | Ir or Pd catalyst, Oxidant | C-H activation, C-N bond formation | |

| Photocyclization | N-Phenyl-N-(1-naphthyl)amine | UV light, Oxidant (e.g., O₂) | 6π-electrocyclization, oxidation | rsc.org |

Iii. Advanced Photophysical Investigations of 9 1 Naphthyl Carbazole Systems

Electronic Absorption Characteristics and Transitions

The electronic absorption spectrum of 9-(1-Naphthyl)carbazole is dominated by strong transitions within the ultraviolet region, characteristic of its constituent aromatic chromophores.

Ultraviolet-Visible Spectroscopy Analysis of π-π* Transitions

The UV-Visible absorption spectrum of this compound in solution showcases several distinct bands primarily attributed to π-π* transitions. These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated systems of the carbazole (B46965) and naphthalene (B1677914) rings.

In non-polar solvents like cyclohexane (B81311), characteristic absorption bands for the carbazole moiety appear around 292 nm and 322 nm. nih.gov A study of a closely related compound, 9-(1-naphthyl)-3,6-diaminocarbazole, shows similar absorption features, which are largely insensitive to solvent polarity, confirming their origin as locally excited (LE) π-π* transitions within the aromatic rings. kobe-u.ac.jp The intense absorption bands are typical for carbazole derivatives and arise from the highly conjugated π-electron system. researchgate.net

| Solvent | Absorption Maxima (λ_abs) [nm] |

| Cyclohexane | 321 |

| Ethanol | 292, 322 |

Note: Data for Cyclohexane is for this compound. Data for Ethanol is for the parent carbazole compound and is representative of the transitions expected. nih.gov

Intramolecular Charge Transfer (ICT) State Absorption Dynamics

In donor-acceptor molecules like this compound, the possibility of an intramolecular charge transfer (ICT) transition exists, where photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating carbazole unit, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the electron-accepting naphthalene group. kobe-u.ac.jp

While a distinct, separate ICT band is not always prominent in the ground-state absorption spectrum of 9-arylcarbazoles, the charge transfer character is often mixed with the π-π* transitions. The energy of the LUMO on the naphthyl group is lower than that of a phenyl group, which facilitates this charge transfer from the carbazole unit upon excitation. kobe-u.ac.jp This ICT character is crucial as it dictates the behavior of the molecule in the excited state, strongly influencing its fluorescence properties, particularly the effect of the solvent environment.

Fluorescence Emission Properties and Mechanisms

The fluorescence of this compound is highly sensitive to its environment, a direct consequence of the intramolecular charge transfer character of its excited state.

Solvatofluorochromism and Solvent-Dependent Fluorescence Quantum Yields

This compound and its derivatives exhibit pronounced solvatofluorochromism, where the color of the emitted light changes with the polarity of the solvent. kobe-u.ac.jpevidentscientific.com In non-polar solvents, the emission originates from a locally excited (LE) state and appears at shorter wavelengths (in the violet-blue region). As the solvent polarity increases, the dipole moment of the excited molecule is stabilized by the surrounding solvent molecules. evidentscientific.com This stabilization is more significant for the highly polar ICT state than for the ground state, lowering the energy of the ICT excited state and causing a significant red-shift (a shift to longer wavelengths) in the fluorescence emission. kobe-u.ac.jp

This behavior is accompanied by changes in the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the emission process. In many aryl-substituted carbazoles, the quantum yield is observed to decrease in highly polar solvents. This is often attributed to the stabilization of the ICT state, which can enhance non-radiative decay pathways, quenching the fluorescence. researchgate.netnih.gov However, for some derivatives, specific interactions with certain solvents, such as halogenated alkanes, can impede non-radiative torsional relaxation and lead to a significant increase in the quantum yield. nih.govnih.gov

| Solvent | Polarity (Δf) | Emission Maxima (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |

| Cyclohexane | 0.001 | ~360 | 0.38 |

| Dichloromethane | 0.217 | ~380-440 | 0.72 - 0.89 |

| Acetonitrile | 0.305 | >450 | (Varies) |

Note: The data presented is a representative compilation for carbazole and its N-aryl derivatives to illustrate the concept of solvatofluorochromism. Specific values for this compound may vary. Quantum yield for carbazole in cyclohexane is 0.38. aatbio.com High quantum yields are common for derivatives in dichloromethane. researchgate.net

Excited-State Relaxation Pathways and Radiative Processes

Upon absorption of a photon, the this compound molecule is elevated to an electronically excited singlet state (S_n). The subsequent relaxation process is a cascade of events occurring on different timescales:

Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes from any higher vibrational levels to the lowest vibrational level of the initially excited singlet state (S_n). This is followed by a very fast process called internal conversion (IC), where the molecule transitions without emitting light from higher energy singlet states to the first excited singlet state (S_1). These processes typically occur within picoseconds.

Competition in the S_1 State: From the S_1 state, the molecule has several pathways to return to the ground state (S_0):

Fluorescence (Radiative Decay): The molecule can emit a photon and return to the ground state. This is the source of the observed fluorescence. The rate of this process is denoted as k_r.

Internal Conversion (Non-radiative Decay): The molecule can transition from S_1 to S_0 without light emission, converting the electronic energy into vibrational energy (heat).

Intersystem Crossing (Non-radiative Decay): The molecule can undergo a spin-flip transition from the singlet S_1 state to a lower-energy triplet state (T_1). This process, known as intersystem crossing (ISC), is often competitive with fluorescence in carbazole systems. From the triplet state, the molecule can return to the ground state via phosphorescence (a much slower radiative process) or non-radiatively.

The balance between these competing decay pathways determines the fluorescence quantum yield and lifetime. The presence of the ICT state can significantly alter these rates, influencing whether the molecule prefers to relax via fluorescence or through non-radiative channels.

Exciton (B1674681) Dynamics and Intermolecular Interactions

In the condensed phase, such as in thin films or crystalline solids, the photophysical properties of this compound are no longer solely governed by intramolecular processes. Intermolecular interactions become dominant, leading to collective excited-state phenomena known as exciton dynamics. When molecules are in close proximity, the excited state is not localized on a single molecule but is delocalized over several molecules, forming an exciton.

In thin films of carbazole derivatives, molecules can arrange into aggregates. Depending on the geometry of this packing, H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking) can form. J-aggregates are particularly interesting as they often exhibit a sharp, red-shifted absorption band and can display enhanced emission properties.

At high excitation intensities, such as those found in organic light-emitting diodes (OLEDs), bimolecular processes can occur. A dominant non-radiative decay channel in concentrated systems is singlet-singlet annihilation (SSA) . In this process, two molecules in the excited singlet state (S_1) interact. One molecule transfers its energy to the other, promoting it to a higher excited state (S_n), while the first molecule returns to the ground state (S_0). The highly excited S_n molecule then rapidly relaxes back to the S_1 state non-radiatively. The net result is the loss of one exciton, which quenches the fluorescence and reduces device efficiency. Other quenching mechanisms in the solid state include singlet-triplet annihilation and triplet-triplet annihilation (TTA). evidentscientific.com Understanding these intermolecular interactions and exciton dynamics is critical for the design of efficient carbazole-based materials for optoelectronic applications.

Singlet Exciton Processes, Diffusion, and Annihilation (SSA)

Upon photoexcitation, a singlet exciton (S₁) is formed on either the carbazole or naphthyl moiety. In condensed phases, such as thin films or crystals, this localized exciton is not static. It can migrate to adjacent molecules through a process known as singlet exciton diffusion. The efficiency and mechanism of this diffusion are highly dependent on the intermolecular distance and orientation, governed by processes like Förster resonance energy transfer (FRET) for long-range interactions and Dexter transfer for short-range, exchange-based interactions.

At high excitation densities, the diffusion of singlet excitons can lead to a bimolecular quenching process known as singlet-singlet annihilation (SSA). When two migrating S₁ excitons encounter each other, one can de-excite to the ground state (S₀) while transferring its energy to the other, promoting it to a higher excited singlet state (Sₙ). This Sₙ state typically undergoes rapid, non-radiative relaxation back to the S₁ state, resulting in the net loss of one exciton.

S₁ + S₁ → Sₙ + S₀ → S₁ + S₀ + heat

This annihilation process is a significant loss mechanism in devices operating at high brightness, such as organic light-emitting diodes (OLEDs). In neat films of carbazole derivatives, SSA is a dominant process. For instance, studies on neat carbazole (Cz) films have identified bimolecular diffusive S₁–S₁ annihilation with rate constants in the range of 1–2 × 10⁻⁸ cm³ s⁻¹. mdpi.com The rate of SSA is directly related to the singlet exciton diffusion coefficient, which dictates the frequency of exciton encounters.

Table 1: Representative Singlet Exciton Annihilation (SSA) Parameters in Carbazole-Based Systems

| Compound/System | SSA Rate Constant (γ_ss) | Diffusion Coefficient (D_s) | Diffusion Length (L_s) |

|---|---|---|---|

| Neat Carbazole (Cz) Film | 1–2 × 10⁻⁸ cm³ s⁻¹ mdpi.com | ~1.0 × 10⁻³ cm²/s | ~5-10 nm |

| Poly(9-vinylcarbazole) (PVK) | ~5 × 10⁻⁸ cm³ s⁻¹ | ~2.2 × 10⁻³ cm²/s | ~7 nm |

Note: Data for PVK and Rubrene are provided for context on typical values in organic materials. The diffusion coefficient and length for Cz are estimated based on typical exciton lifetimes.

Triplet Exciton Formation, Energy Levels, and Dynamics

Triplet excitons (T₁) in this compound are primarily formed through intersystem crossing (ISC) from the lowest excited singlet state (S₁). ISC is a spin-forbidden process, but its efficiency is enhanced by spin-orbit coupling (SOC), which mixes the singlet and triplet states. nih.gov The molecular structure of this compound, featuring a twisted conformation between the carbazole and naphthyl planes, can promote SOC and facilitate ISC. According to El Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹n,π* ↔ ³π,π* or ¹π,π* ↔ ³n,π*).

The energy level of the triplet state (E_T) is a critical parameter. Carbazole-based materials are known for their high triplet energies, which makes them suitable as host materials in phosphorescent OLEDs. acs.org The triplet energy of the parent carbazole is approximately 3.0 eV. The introduction of the naphthyl group is expected to slightly lower this value.

Once formed, triplet excitons have significantly longer lifetimes (microseconds to milliseconds) than singlet excitons (nanoseconds) because their decay to the singlet ground state (phosphorescence) is also spin-forbidden. ucl.ac.uk This long lifetime increases the probability of triplet diffusion and interaction. At high concentrations, two triplet excitons can interact via triplet-triplet annihilation (TTA), which can lead to the formation of an excited singlet state and subsequent delayed fluorescence.

T₁ + T₁ → S₁ + S₀ → S₀ + S₀ + light (delayed)

Table 2: Triplet Energies and Intersystem Crossing (ISC) Parameters for Related Carbazole Compounds

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔE_ST (eV) | ISC Rate (k_ISC) |

|---|---|---|---|---|

| N-phenylcarbazole (NPC) | ~3.6 eV | ~3.0 eV | ~0.6 eV acs.org | ~10⁷ - 10⁸ s⁻¹ |

| Carbazole-Perylenebisimide Dyad | Not specified | 1.48-1.56 eV nih.gov | Not specified | 2.7 x 10⁸ s⁻¹ (3.7 ns) nih.gov |

Excimer Formation and Its Role in Emission Characteristics

An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. This phenomenon is common in planar aromatic compounds like carbazole, particularly in concentrated solutions or solid-state films where molecules are in close proximity. nih.gov The formation of an excimer requires a specific co-facial arrangement, allowing for significant π-π orbital overlap between the two molecules.

Excimer emission is characterized by a broad, structureless, and significantly red-shifted luminescence compared to the structured emission of the isolated molecule (monomer). nih.gov In poly(vinylcarbazole), two distinct types of excimers are observed: a fully overlapped structure and a partially overlapped one. researchgate.net

In this compound, the bulky naphthyl group introduces significant steric hindrance. This twisting between the carbazole and naphthyl units likely influences intermolecular packing in the solid state. While this steric hindrance might prevent the ideal co-facial stacking required for a classic carbazole-carbazole excimer, it could potentially facilitate other forms of excited-state complexes, such as face-to-edge interactions. nih.gov For instance, studies on sterically twisted carbazole derivatives have shown that increased electron density on the periphery of the molecule can still lead to excimer formation. acs.org The emission characteristics of this compound in a neat film would therefore be a sensitive probe of its intermolecular packing and potential for excimer formation.

Table 3: Monomer vs. Excimer Emission in Carbazole-Based Systems

| System | Monomer Emission Peak (nm) | Excimer Emission Peak (nm) | Red Shift (nm) |

|---|---|---|---|

| 9,10-bis[4-(9-carbazolyl)phenyl]anthracene | ~440 nih.gov | ~550 nih.gov | ~110 |

| Poly(9-vinylcarbazole) (PVK) | ~350 | ~410 (partially overlapped) | ~60 |

Time-Resolved Spectroscopic Studies

To directly observe the transient processes described above, time-resolved spectroscopic techniques are indispensable. These methods use ultrashort laser pulses to excite the sample and then probe the resulting changes in absorption or emission as a function of time, providing a "movie" of the excited-state dynamics.

Femtosecond and Nanosecond Transient Absorption Spectroscopy for Excited-State Dynamics

Transient absorption (TA) spectroscopy is a powerful tool for tracking excited-state populations. A "pump" pulse excites the sample, and a delayed "probe" pulse measures the absorption of the transient species created. The resulting TA spectrum typically shows several features:

Ground-State Bleach (GSB): A negative signal corresponding to the depletion of the ground-state population at wavelengths where S₀ absorbs.

Stimulated Emission (SE): A negative signal corresponding to the probe pulse stimulating radiative decay from S₁ to S₀. This feature spectrally overlaps with the steady-state fluorescence.

Excited-State Absorption (ESA): A positive signal where the transient species (S₁ or T₁) absorbs the probe pulse and is promoted to a higher excited state (Sₙ or Tₙ).

By monitoring the decay of S₁-related signals (SE and S₁→Sₙ ESA) and the rise and subsequent decay of T₁-related signals (T₁→Tₙ ESA), the lifetimes, conversion rates, and annihilation dynamics can be determined. mdpi.comtheralase.com For example, in a study of a carbazole-sulfone derivative, fs-TA revealed an ESA signal at 375 nm and an SE signal at 430 nm, which evolved into a triplet-triplet absorption (TTA) signal at 428 nm. researchgate.net

Table 4: Typical Transient Absorption Characteristics for Carbazole Derivatives

| Species | Spectral Feature | Typical Wavelength Range (nm) | Typical Lifetime |

|---|---|---|---|

| Singlet Exciton (S₁) | S₁→Sₙ Absorption | 350, 600-650, >1000 | 1-15 ns (in solution) |

| Singlet Exciton (S₁) | Stimulated Emission | Overlaps with fluorescence (~350-450 nm) | 1-15 ns (in solution) |

| Triplet Exciton (T₁) | T₁→Tₙ Absorption | ~420-430, ~780 | >1 µs |

Real-Time Monitoring of Singlet-Triplet Transitions (Intersystem Crossing)

Transient absorption spectroscopy allows for the direct observation of the ISC process in real-time. Following pump excitation, the initial TA spectrum is dominated by the features of the S₁ state. As time progresses, the S₁ population decays via fluorescence, internal conversion, and ISC. If ISC is efficient, the decay of the S₁ ESA and SE signals will be accompanied by a corresponding rise in the T₁ ESA signal. researchgate.net

The kinetics of this process can be precisely measured. Often, an "isosbestic point" is observed in the TA spectra, where the molar absorptivity of the S₁ and T₁ states are equal. At this wavelength, the absorbance remains constant during the S₁ → T₁ conversion, providing clear evidence of a two-state process. researchgate.net The timescale for ISC in carbazole derivatives can range from picoseconds to nanoseconds, depending on the specific molecular structure and the energy alignment of the singlet and triplet manifolds. nih.govchemrxiv.org In carbazole-benzophenone systems designed for phosphorescence, ISC can occur on a picosecond timescale. chemrxiv.orgchemrxiv.org

Investigation of Electron Transfer Steps and Photochemical Activation

The carbazole moiety is known to be a good electron donor upon photoexcitation. In the presence of a suitable electron acceptor, photoinduced electron transfer (PET) can occur, generating a carbazole radical cation (Cz•⁺) and an acceptor radical anion. nih.gov

S₁[Cz-Naphthyl] + Acceptor → [Cz•⁺-Naphthyl] + Acceptor•⁻

TA spectroscopy is ideally suited to study PET. The formation of the carbazole radical cation can be monitored by the appearance of its characteristic absorption band, which is typically found in the near-infrared region around 780-800 nm. rsc.orgnih.gov The rate of electron transfer (k_ET) can be determined by measuring the rise time of the Cz•⁺ absorption signal or the quenching of the S₁ state's fluorescence lifetime. Studies on carbazole dendrimers and dyads have used fs-TA to measure PET rates, showing that the kinetics are highly dependent on the distance and electronic coupling between the donor and acceptor. rsc.orgnih.gov For instance, in one study, the rate of intramolecular electron transfer from an excited carbazole to a norbornadiene group was measured to be 1.6 x 10⁷ s⁻¹. nih.gov These photochemical activation steps are fundamental to applications in photoredox catalysis and polymerization initiation. nih.govchemrxiv.org

Table 5: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Carbazole | Cz |

| Naphthalene | - |

| 9-phenylcarbazole | NPC |

| Poly(9-vinylcarbazole) | PVK |

| Rubrene | - |

| Perylenebisimide | PBI |

| Benzophenone | - |

| 9,10-bis[4-(9-carbazolyl)phenyl]anthracene | - |

| Indolo[3,2,1-jk]carbazole | - |

| Bis[4-(9-H-carbazole)phenyl] Sulfone | - |

Iv. Electrochemical Behavior and Charge Transport Phenomena

Redox Potentials and Electrochemical Stability

The redox characteristics of 9-(1-Naphthyl)carbazole, specifically its oxidation and reduction potentials, dictate the energy levels of its molecular orbitals and its stability in the charged state. These parameters are crucial for designing efficient and durable electronic devices.

Cyclic voltammetry is a standard technique used to probe the electrochemical properties of carbazole (B46965) derivatives. The oxidation of the carbazole moiety involves the removal of an electron from the nitrogen atom's lone pair, which is part of the molecule's π-conjugated system. acs.org This process leads to the formation of a radical cation. For many carbazole derivatives, this oxidation is a reversible process, indicating the stability of the generated charged species. ntu.edu.twntu.edu.tw

The oxidation potential of the parent carbazole molecule is approximately +1.1 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com For N-substituted carbazoles, such as 9-phenylcarbazole, which is structurally related to this compound, reversible oxidation potentials have been recorded in the range of +1.23 V to +1.26 V. ntu.edu.twntu.edu.tw The introduction of the naphthyl group at the 9-position is expected to modulate the energy levels of the highest occupied molecular orbital (HOMO), thus influencing the precise oxidation potential. The reduction process, which involves the injection of an electron into the lowest unoccupied molecular orbital (LUMO), is generally more difficult for carbazole-based compounds, reflecting their character as p-type (hole-transporting) materials.

Table 1: Illustrative Redox Potentials of Related Carbazole Compounds

| Compound | Oxidation Potential (E1/2) | Notes |

| Carbazole | ~ +1.1 V vs. SCE | Leads to radical cation formation. mdpi.com |

| 9-Phenylcarbazole | +1.23 V | Reversible redox couple observed. ntu.edu.tw |

| 3,6-dibromo-9-phenylcarbazole | +1.53 V | Electron-withdrawing bromine atoms increase the oxidation potential. ntu.edu.tw |

Note: The exact potential for this compound may vary based on experimental conditions.

Upon oxidation, this compound forms a radical cation. The stability of this charged species is critical for the operational lifetime of an electronic device. For many N-substituted carbazoles where the 3 and 6 positions are blocked, the resulting radical cation is stable due to steric hindrance that prevents dimerization—a common degradation pathway for unprotected carbazole radicals. ntu.edu.twresearchgate.net The bulky 1-naphthyl group at the 9-position of the carbazole core provides significant steric hindrance, which is expected to prevent the reactive radical cation from coupling with neighboring molecules, thereby enhancing its stability. researchgate.net This stability is essential for maintaining the material's integrity during device operation, where it is repeatedly subjected to oxidation and reduction cycles.

Charge Carrier Transport Mechanisms

The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the materials used. Carbazole derivatives are renowned for their ability to transport positive charge carriers (holes).

In contrast to their excellent hole-transporting capabilities, carbazole-based materials like this compound are generally poor electron transporters. This is due to a high-lying LUMO energy level, which creates a significant energy barrier for electron injection and subsequent transport. Consequently, the electron mobility in these materials is typically much lower than the hole mobility. This disparity makes them unipolar, rather than bipolar, conductors.

A material with bipolar charge transport characteristics can efficiently transport both holes and electrons. Given its poor electron transport properties, this compound is not an intrinsically bipolar material. However, in device applications, a bipolar charge transport ambience can be created within a functional layer. This is typically achieved by using this compound as a host material and doping it with a suitable electron-transporting guest molecule. This "host-guest" system allows for the transport of both charge carriers through different molecular components within the same layer, enabling efficient electron-hole recombination, which is necessary for light emission in OLEDs.

Energetic Level Alignment (HOMO/LUMO) in Multilayer Device Architectures

The performance of multilayer organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the energetic alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of adjacent materials. mdpi.com Efficient charge injection and transport across interfaces require minimal energy barriers. Carbazole derivatives are frequently employed in these devices due to their favorable HOMO energy levels for hole injection from common anodes and their high triplet energies. acs.org

The HOMO and LUMO energy levels of carbazole-based molecules are determined by the constituent parts of the molecule. The HOMO level is typically localized on the electron-donating carbazole moiety, while the LUMO is associated with the electron-accepting part. umich.edu In this compound, the large dihedral angle between the carbazole and naphthalene (B1677914) ring systems, a result of steric hindrance, leads to a twisted molecular structure. acs.orgnih.gov This twisting disrupts the π-conjugation between the two moieties. acs.org Consequently, the electronic interaction between the carbazole and naphthyl groups is weak, resulting in HOMO and LUMO levels that are largely characteristic of the individual carbazole unit. acs.org

This weak interaction is advantageous for maintaining a high triplet energy, which is crucial for host materials in phosphorescent OLEDs. acs.org The HOMO energy levels for many carbazole derivatives are found in the range of -5.73 to -5.74 eV, which aligns well with the work function of typical anode materials like indium tin oxide (ITO), facilitating efficient hole injection. mdpi.comacs.org The precise energy levels can be tuned through chemical modification of the carbazole structure, but alterations often impact both energy levels and charge carrier mobility simultaneously. mdpi.com

The table below presents typical energy level values for related carbazole-based compounds used in organic electronics.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Triplet Energy (ET) (eV) |

|---|---|---|---|---|

| o-CbzBiz | -5.73 | -2.23 | 3.50 | 2.66 |

| m-CbzBiz | -5.74 | -2.22 | 3.52 | 2.48 |

| p-CbzBiz | -5.74 | -2.25 | 3.49 | 2.45 |

| CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) | -6.0 | -2.9 | 3.1 | 2.56 |

Data adapted from studies on carbazole-benzimidazole (CbzBiz) derivatives and the common host material CBP for comparative purposes. acs.org

Influence of Molecular Structure on Charge Carrier Mobility

Charge carrier mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field, and it is a paramount factor for efficient device operation. mdpi.com Carbazole derivatives are well-regarded for their effective hole-transport capabilities. mdpi.comresearchgate.net This high hole mobility is an intrinsic property of the electron-rich carbazole ring system. mdpi.com

The molecular structure of this compound directly impacts its charge transport properties. As noted, the steric interactions between the bulky naphthyl group at the 9-position and the carbazole core force a significant twist in the molecular geometry. nih.gov While this twisting can be beneficial for maintaining high triplet energy, it can also influence intermolecular electronic coupling, which is essential for charge hopping between adjacent molecules in a thin film.

Studies on various carbazole derivatives have shown that modifications to the molecular structure can significantly alter charge mobility. For instance, some derivatives of carbazole and diphenyl imidazole (B134444) have demonstrated high hole drift mobility values exceeding 10⁻⁴ cm²/V·s at high electric fields. mdpi.com Research on mdpi.comcyclo-N-alkyl-2,7-carbazoles has recorded space-charge-limited current mobilities on the order of 10⁻⁴ cm²/V·s, which is three orders of magnitude higher than that of a comparable cycloparaphenylene, highlighting the positive effect of the nitrogen bridges in the carbazole units on charge transport. acs.org

The table below summarizes charge carrier mobility data for various carbazole-based materials, illustrating the typical performance range for this class of compounds.

| Material Class | Mobility Type | Mobility Value (cm2 V-1 s-1) | Measurement Condition |

|---|---|---|---|

| Carbazole-Diphenyl Imidazole Derivative | Hole Drift | > 10-4 | High Electric Field |

| Carbazole-Diphenyl Imidazole Derivative (Bipolar) | Electron Drift | ~10-4 | E = 8 × 105 V/cm |

| mdpi.comcyclo-N-alkyl-2,7-carbazoles | Field Effect (Hole) | ~10-5 | - |

| mdpi.comcyclo-N-alkyl-2,7-carbazoles | Space-Charge-Limited Current (Hole) | 1.37 - 2.78 × 10-4 | - |

| Poly(N-9'-heptadecanyl-2,7-carbazole-alt-...) | Field Effect (Hole) | 0.02 | Room Temperature |

Data compiled from studies on various functionalized carbazole materials. mdpi.comacs.orgresearchgate.net

V. Computational and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for organic electronic materials. It offers a balance between computational cost and accuracy, making it suitable for studying the ground state properties of medium to large-sized molecules. acs.orgrsc.org

DFT calculations are used to determine the optimized molecular geometry of 9-(1-Naphthyl)carbazole in its electronic ground state. From this optimized structure, key electronic parameters can be extracted. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy relates to the electron affinity (the energy released when an electron is added). The HOMO-LUMO energy gap is a crucial parameter that provides a theoretical estimate of the material's band gap. researchgate.net

For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the distribution of the LUMO can vary depending on the nature of the substituent. researchgate.net In this compound, DFT would elucidate the spatial distribution of these frontier orbitals, revealing the degree of electronic interaction between the carbazole and naphthyl units. This analysis helps predict its behavior as a hole-transport or electron-transport material.

Another critical parameter derived from DFT is the reorganization energy (λ). The charge transport in many organic materials is described by a hopping model, where the rate of charge transfer is critically dependent on λ. icm.edu.pl This energy corresponds to the geometric relaxation energy required when a molecule changes its charge state (from neutral to ionized or vice versa). It is divided into hole (λh) and electron (λe) reorganization energies. Lower reorganization energies are desirable for efficient charge transport, and DFT calculations are a primary method for predicting these values to screen potential high-mobility materials. nih.gov

Table 1: Representative DFT-Calculated Properties for Carbazole-Based Molecules This table is illustrative, based on typical values for carbazole derivatives, as specific published data for this compound is not available.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | Relates to hole injection/extraction barrier |

| LUMO Energy | -1.8 to -2.5 eV | Relates to electron injection/extraction barrier |

| HOMO-LUMO Gap (Eg) | 3.0 to 4.0 eV | Approximates the optical and electronic band gap |

| Hole Reorganization Energy (λh) | 0.15 to 0.30 eV | Lower values suggest better hole transport |

| Electron Reorganization Energy (λe) | 0.20 to 0.40 eV | Lower values suggest better electron transport |

DFT calculations can predict various spectroscopic and electrochemical properties. For instance, the calculated HOMO and LUMO levels can be correlated with the oxidation and reduction potentials measured experimentally via cyclic voltammetry. nih.gov Furthermore, DFT is used to simulate vibrational spectra (Infrared and Raman). A comparison between the calculated and experimental spectra can confirm the molecular structure and provide insights into the vibrational modes of the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States Analysis

To understand the photophysical properties of this compound, such as its absorption and emission of light, one must study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. rsc.orgresearchgate.net TD-DFT calculations provide information on the vertical excitation energies, which correspond to the peaks in the UV-Visible absorption spectrum.

For each electronic transition, TD-DFT also provides an oscillator strength, which is a measure of the intensity of the absorption peak. The analysis of the molecular orbitals involved in these transitions reveals their nature, such as whether they are localized π-π* transitions on the carbazole or naphthyl units, or if they possess intramolecular charge-transfer (ICT) character, where electron density moves from the carbazole (donor) to the naphthyl group (acceptor) upon excitation. researchgate.net This is particularly relevant for donor-acceptor molecules, where ICT states can heavily influence the emission properties. nih.gov

Charge Carrier Mobility Simulation Methodologies

While DFT provides molecular-level parameters, understanding how these translate to bulk material properties like charge carrier mobility requires higher-level simulations that account for the disordered nature of amorphous thin films typically used in devices.

Kinetic Monte-Carlo (KMC) simulation is a powerful technique used to model charge transport in disordered organic semiconductors. researchgate.net The KMC method simulates the journey of a charge carrier as it hops through a network of molecules (or "sites"). The workflow typically involves:

Generating a Morphology: Creating a computer model of the amorphous film, where thousands of this compound molecules are randomly packed, often using molecular dynamics (MD) simulations.

Calculating Parameters: For each pair of neighboring molecules in the morphology, DFT is used to calculate the electronic coupling (or transfer integral, V), which measures the strength of electronic interaction between them, and the site energy difference, which arises from local electrostatic variations.

Calculating Hopping Rates: The electronic coupling and reorganization energy are used in a theoretical framework, such as Marcus theory, to calculate the probability (or rate) of a charge hopping from one molecule to another. icm.edu.pl

Simulating Transport: The KMC algorithm simulates the charge carrier's random walk through the material based on these hopping rates under the influence of an applied electric field. By tracking the carrier's velocity over a long simulation time, the bulk charge carrier mobility can be calculated. acs.orgnih.gov

This multi-scale approach connects the quantum chemical properties of a single molecule to the macroscopic charge transport performance of the bulk material. researchgate.net

A significant challenge in modeling amorphous films is the computational cost of accurately describing the electronic structure of a molecule when it is influenced by its complex, disordered environment. Treating the entire system with high-level quantum mechanics is often intractable.

Quantum embedding procedures offer a solution. In this approach, the system is partitioned into a smaller, electronically active region (e.g., a single this compound molecule or a pair involved in a charge hop) and a larger surrounding environment. The active region is treated with a high-accuracy quantum mechanical method (like DFT), while the environment is treated with a lower-cost, more approximate method (like a classical force field). frontiersin.org This allows for an accurate description of the crucial electronic processes while still accounting for the electrostatic and polarization effects of the surrounding medium in a computationally feasible manner. This is particularly important for accurately calculating site energies and electronic couplings in a realistic, non-uniform environment characteristic of amorphous films. frontiersin.orgucl.ac.uk

Molecular Dynamics Simulations for Conformation and Intermolecular Packing

Theoretical studies on related carbazole compounds often employ computational techniques to predict properties relevant to their application in organic electronics, such as reorganization energy and charge transport characteristics. icm.edu.plrsc.org For instance, DFT calculations have been utilized to understand the structural and optoelectronic characteristics of various carbazole-based dyes. jnsam.comjnsam.com

In the absence of direct molecular dynamics studies, insights into the conformation of molecules containing the carbazole-naphthyl linkage can be gleaned from crystallographic data of derivatives. For example, the crystal structure of 1-Naphthyl 9H-carbazole-4-sulfonate reveals that in the solid state, the plane of the carbazole ring system forms a significant dihedral angle with the naphthalene (B1677914) ring system. nih.gov This static snapshot from X-ray crystallography suggests a non-planar ground state conformation, which would be a key parameter to investigate in dynamic simulations.

Molecular dynamics simulations would be a powerful tool to explore the rotational freedom around the C-N bond connecting the naphthyl and carbazole units, identifying the most stable conformers and the energy barriers between them in different environments (e.g., in solution or in the amorphous solid state). Such simulations could also predict how individual molecules of this compound pack together in a condensed phase, which is crucial for understanding and predicting the charge transport properties in organic electronic devices. However, at present, specific research findings, data tables, and detailed analyses from such simulations on this compound are not available in the consulted scientific databases.

Vi. Applications in Organic Optoelectronics Research

Organic Photovoltaic (OPV) Cells and Organic Solar Cells

Investigation as Hole Transport or Electron Transport Material

In the design of efficient organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), hole transport materials (HTMs) and electron transport materials (ETMs) play a crucial role in facilitating the movement of charge carriers to the emissive or active layer. Carbazole (B46965) derivatives are well-regarded for their excellent hole-transporting capabilities, a characteristic attributed to the electron-donating nature of the carbazole nitrogen atom. mdpi.comresearchgate.net The introduction of the naphthyl group at the 9-position of the carbazole core in 9-(1-Naphthyl)carbazole is intended to further enhance these properties.

While specific experimental data on the hole and electron mobility of this compound are not extensively reported in publicly available literature, the general properties of carbazole-based materials suggest its primary suitability as a hole transport material. mdpi.com The carbazole unit provides good thermal stability and a high triplet energy, which is beneficial for hosting phosphorescent emitters in OLEDs. researchgate.net

Conversely, the inherent electron-rich nature of the carbazole moiety makes it less suitable as an electron transport material. ETMs typically require electron-deficient structures to facilitate the injection and transport of electrons. While chemical modifications to the carbazole structure can induce electron-transporting properties, the unsubstituted this compound is predominantly investigated for its hole-transport characteristics.

| Material Type | Typical Hole Mobility (cm²/Vs) | Typical Electron Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|

| Carbazole Derivatives (General) | 10-5 - 10-3 | 10-6 - 10-4 | -5.4 to -5.8 | -2.0 to -2.5 |

Interface Engineering for Efficient Charge Extraction

Effective charge extraction at the interfaces between different layers of an organic optoelectronic device is critical for high performance. Interface engineering involves the introduction of thin layers of specific materials to modify the energy levels, improve contact, and reduce energy barriers for charge carrier movement. researchgate.net

Derivatives of carbazole have been explored as interfacial layers in devices like perovskite solar cells. researchgate.net When used as a hole-transporting layer, a material like this compound can, in principle, facilitate the efficient extraction of holes from the light-absorbing layer (e.g., a perovskite or organic semiconductor) to the anode. The proper alignment of the Highest Occupied Molecular Orbital (HOMO) of the carbazole derivative with the valence band of the active material is crucial for minimizing energy loss during this process.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

Exploration as Active Layer Components for Charge Conduction

Carbazole-containing molecules have been investigated as active materials in OFETs due to their potential for high charge carrier mobility and good environmental stability. researchgate.net The planar structure of the carbazole unit can facilitate intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The attachment of the naphthyl group in this compound can influence the molecular packing and, consequently, the charge conduction in the active layer of an OFET.

| Carbazole Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

|---|---|---|---|

| Poly(N-vinylcarbazole) | ~10-6 - 10-5 | ~10² - 10³ | -10 to -30 |

| Various small molecule carbazole derivatives | ~10-4 - 10-2 | ~10⁴ - 10⁶ | -5 to -20 |

Structure-Mobility Relationships in Transistor Performance

The relationship between the molecular structure of an organic semiconductor and its charge carrier mobility is a central theme in materials science for electronic applications. In the case of this compound, the relative orientation of the naphthyl and carbazole moieties can significantly impact the intermolecular interactions and the resulting solid-state packing. This, in turn, directly influences the efficiency of charge transport.

For instance, a more planar conformation between the two aromatic systems could lead to closer π-π stacking and higher charge mobility. Conversely, a twisted conformation might disrupt this packing and lead to lower mobility. The nature and position of substituents on either the carbazole or naphthyl rings can also be used to tune these properties.

Theoretical studies, often employing Density Functional Theory (DFT), can provide insights into the preferred molecular geometry and the electronic coupling between adjacent molecules, which are key parameters determining charge mobility. However, detailed experimental and computational studies focusing specifically on the structure-mobility relationship of this compound are not extensively documented in the available literature. Research on other substituted carbazoles has shown that even subtle changes in molecular structure can lead to significant differences in OFET performance, highlighting the importance of precise molecular design.

Vii. Advanced Materials and Polymer Science

Incorporation into Polymeric Systems

The integration of 9-(1-Naphthyl)carbazole into polymeric structures is a key strategy for harnessing its properties in thin-film devices. The carbazole (B46965) moiety provides excellent hole-transporting capabilities and thermal stability, while the naphthyl group can influence the polymer's solubility, morphology, and electronic energy levels.

Poly(9-vinylcarbazole) (PVK) is a well-known p-type thermoplastic polymer valued for its high thermal and chemical stability, making it a staple in organic electronics. ossila.comwikipedia.org It is frequently utilized as a hole-transporting and electron-blocking layer in organic light-emitting diodes (OLEDs) and as a host for phosphorescent emitters. ossila.com The electrical conduction in PVK is understood to occur through field-assisted and temperature-activated hopping processes among the pendant carbazole groups. ossila.com The functionalization of PVK is a common strategy to enhance its performance in optoelectronic devices. researchgate.net While direct studies on the incorporation of this compound into PVK are not extensively detailed in the literature, the modification of the PVK backbone or the carbazole side chain is a well-established method to tune its properties. For instance, the synthesis of star-shaped PVK by microwave-assisted reversible addition-fragmentation chain transfer (RAFT) polymerization has been explored to create polymers with controlled molecular weights and architectures. mdpi.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 25067-59-8 | ossila.com |

| Chemical Formula | (C14H11N)n | ossila.com |

| HOMO Level | -5.8 eV | ossila.com |

| LUMO Level | -2.2 eV | ossila.com |

| Glass Transition Temperature (Tg) | 220 °C | |

| Density | 1.2 g/mL at 25 °C |

The incorporation of carbazole as the electron-donor moiety is expected to create a slight internal charge transfer, which contributes to the absorption band system at higher wavelengths. mdpi.com The interplay between the donor and acceptor units, as well as the polymer geometry, strongly influences the light-emissive behavior, leading to either intrinsic fluorescence or intramolecular charge transfer fluorescence. mdpi.com

Donor-acceptor (D-A) copolymers are extensively studied for their potential in a wide range of photonic and electronic applications. nih.gov By combining electron-donating and electron-accepting monomers, the resulting polymers can have their optoelectronic properties systematically tuned. chemistryviews.org Carbazole derivatives, including this compound, are excellent candidates for the donor component in these architectures due to their strong electron-donating nature. researchgate.net

In one example, new D-A copolymers were synthesized using 9-(2-ethylhexyl)carbazole (B70396) as the donor unit and 5,6-difluorobenzo[c] researchgate.netmdpi.comresearchgate.netthiadiazole as the acceptor unit. nih.gov The resulting polymers exhibited interesting photophysical, electroluminescent, and electrochromic properties. nih.gov The design of such D-A polymers can lead to materials with ambipolar charge transport properties by carefully tuning the HOMO and LUMO energy levels. chemistryviews.org The introduction of different acceptor moieties allows for the modulation of the polymer's electronic structure and absorption characteristics. acs.org

| Donor Unit | Acceptor Unit | Key Properties | Reference |

|---|---|---|---|

| 9-(2-ethylhexyl)carbazole | 5,6-difluorobenzo[c] researchgate.netmdpi.comresearchgate.netthiadiazole | Photophysical, electroluminescent, and electrochromic properties | nih.gov |

| Carbazole | Naphthyl(di)imide | High thermal stability, tunable light emission | mdpi.com |

| 1,8-Carbazole | Benzothiadiazole | Photoresponsive memory applications | acs.org |

Molecular Glasses and Amorphous Semiconductors

Molecular glasses are amorphous organic materials with high glass transition temperatures (Tg) that can form stable, uniform thin films. These characteristics make them highly suitable for use in optoelectronic devices. Carbazole-containing compounds are often used to create molecular glasses for applications such as hole-transporting layers. While specific research on this compound-based molecular glasses is not widely available, the synthesis of other multi-carbazolyl compounds provides insight into this area. For instance, a branched molecular glass containing six carbazolyl moieties has been synthesized. researchgate.net The branched structure of this molecule prevents crystallization, allowing for the formation of stable amorphous films without the need for a polymer binder. researchgate.net The hole drift mobility in this material was measured to be as high as 10⁻³ cm²/V·s at an electric field of 10⁵ V/cm. researchgate.net

Materials for Non-Linear Optics (NLO) Research

Materials with significant non-linear optical (NLO) properties are in high demand for applications in light modulation and optical technologies. du.ac.irdu.ac.ir Organic molecules with extended π-electron conjugation, such as carbazole derivatives, often exhibit high NLO responses. du.ac.irresearchgate.net The NLO properties of a synthesized carbazole-based compound, 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, were investigated using the Z-scan method. du.ac.irdu.ac.ir The study revealed that the compound exhibits saturation absorption and a thermal-lensing effect. du.ac.irdu.ac.ir At higher incident laser powers, diffraction ring patterns were observed, indicating a high nonlinear optical phase change. du.ac.irdu.ac.ir These properties suggest that carbazole derivatives can be promising candidates for use in various optical devices. du.ac.irdu.ac.ir Further research into the NLO properties of this compound could reveal its potential in this field.

| Property | Observation | Reference |

|---|---|---|

| Nonlinear Absorption | Saturation in absorption (negative nonlinear absorption coefficient) | du.ac.irdu.ac.ir |

| Nonlinear Refraction | Thermal-lensing effect observed at lower incident powers | du.ac.irdu.ac.ir |

| High Power Effects | Diffraction rings patterns due to high nonlinear optical phase change | du.ac.irdu.ac.ir |

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. mdpi.com This property is highly desirable for applications in OLEDs, sensors, and bio-imaging. Carbazole-based compounds have been shown to exhibit AIE characteristics. mdpi.comnih.govnih.gov The variation in the substitution position of naphthyl and anthryl groups on a vinylbenzene core has been shown to tune the emission behavior from aggregation-caused quenching (ACQ) to aggregation-induced emission enhancement (AIEE) and AIE. rsc.org

In a study of carbazole-containing gold(I) complexes, all the synthesized molecules exhibited aggregation-induced phosphorescent emission (AIPE). nih.gov The formation of nano-aggregates was confirmed by dynamic light scattering (DLS) measurements. nih.gov Another study on carbazole and o-carborane-based fluorophores found that while one compound was highly fluorescent in solution, a related compound showed significant fluorescence quenching in solution but strong emission in the solid state, demonstrating typical AIE behavior. nih.gov This was attributed to the intramolecular charge transfer in the donor-acceptor system and the packing style in the condensed state. nih.gov

| Material System | Emission Behavior | Key Findings | Reference |

|---|---|---|---|

| (1-naphthyl)vinyl(9-anthryl)vinylbenzene isomers | From ACQ to AIEE and AIE | Substitution position significantly influences emission properties. | rsc.org |

| Carbazole-containing gold(I) complexes | Aggregation-Induced Phosphorescent Emission (AIPE) | Formation of nano-aggregates leads to bright emission. | nih.gov |

| Carbazole and o-carborane (B102288) based fluorophore | Aggregation-Induced Emission (AIE) | Fluorescence quenching in solution and enhancement in solid state. | nih.gov |

| Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives | AIE and AIEE | Twisted conformations prevent emission quenching in the aggregate state. | mdpi.com |

Design Principles for AIE-Active Carbazole Systems

The phenomenon of Aggregation-Induced Emission (AIE) is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. chemistryjournal.netfrontiersin.org The design of AIE-active molecules, known as AIEgens, is centered on a key principle: the creation of molecular structures that can effectively control non-radiative decay pathways. kyoto-u.ac.jp For carbazole-based systems like this compound, several design strategies are employed to achieve potent AIE characteristics.

A primary design principle involves the introduction of steric hindrance to create a twisted, non-planar molecular geometry. researchgate.net In this compound, the carbazole and naphthalene (B1677914) units are both relatively planar, but they are linked by a single C-N bond. The bulky nature of the naphthyl group forces a significant dihedral angle between the two aromatic systems. This twisted conformation is crucial as it inhibits the formation of detrimental π-π stacking interactions between molecules in the aggregated state, a common cause of fluorescence quenching in planar dyes. researchgate.net

Another key principle is the concept of a "molecular rotor." The single bond connecting the carbazole and naphthyl moieties allows for free intramolecular rotation in a dilute solution. chemistryjournal.netresearchgate.net These rotational motions serve as efficient non-radiative channels for the excited-state energy to dissipate, leading to very weak or negligible fluorescence. The design intentionally incorporates these rotatable groups. When the molecules aggregate or are placed in a solid matrix, the physical crowding severely restricts these intramolecular rotations. chemistryjournal.net This restriction is a cornerstone of AIEgen design.